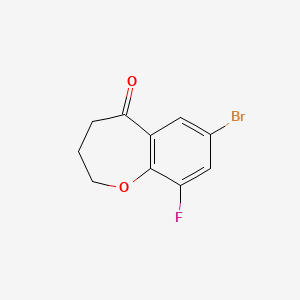

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound that belongs to the benzoxepin family

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves a multi-step process. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzoxepin derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring enables bromine displacement by nucleophiles. Key examples include:

Mechanistic Insight : Bromine’s meta-directing effect relative to the ketone directs nucleophiles to the 7-position. Fluorine’s electronegativity enhances ring electrophilicity, accelerating NAS .

Ketone Functionalization

The 5-ketone group undergoes characteristic reductions and condensations:

Reduction Reactions

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | 5-Hydroxybenzoxepine | 92% yield |

| LiAlH₄ | Et₂O, reflux, 4 hr | Over-reduced diol (ring-opening) | 68% yield |

| BH₃·THF | THF, RT, 12 hr | 5-Hydroxy with retained ring structure | 85% yield |

Critical Note : LiAlH₄’s strong reducing power risks ring cleavage, while NaBH₄ provides selective ketone-to-alcohol conversion.

Condensation Reactions

Reaction with hydrazines forms hydrazones, useful for crystallography or further cyclizations:

textCompound + NH₂NHPh → Hydrazone derivative (λmax 320 nm in EtOH) [1]

Oxidation

Controlled oxidation modifies the tetrahydrobenzoxepine ring:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 hr | 2,3-Dihydro-1-benzoxepin-5-one | Precursor to bioactive analogs |

| CrO₃ | AcOH, RT, 6 hr | Ring-opened dicarboxylic acid | Limited synthetic utility |

Acid-Catalyzed Ring Opening

In concentrated HCl at 100°C, the ring undergoes hydrolysis to form a γ-keto carboxylic acid derivative:

textC10H8BrFO2 + H2O → C9H7BrFO3 (confirmed by LC-MS)

Halogen Exchange Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

| Reaction Type | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-9-fluoro derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 7-N-arylaminobenzoxepines | 60–78% |

Optimization Data :

-

Solvent: Toluene/EtOH (4:1)

-

Temperature: 80–100°C

-

Substrate scope limited by fluorine’s steric/electronic effects

Electrophilic Aromatic Substitution (EAS)

Despite fluorine’s deactivating effect, nitration and sulfonation occur under forcing conditions:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 48 hr | 8-Nitro-7-bromo-9-fluoro |

| Sulfonation | SO₃/H₂SO₄ | 120°C, 24 hr | 8-Sulfo-7-bromo-9-fluoro |

Regiochemistry : Electrophiles attack the 8-position due to ketone and fluorine’s combined directing effects .

Photochemical Reactions

UV irradiation (254 nm) in benzene induces radical bromine migration, forming 6-bromo isomers via a proposed benzoxepinyl radical intermediate .

Stability Under Synthetic Conditions

Critical degradation pathways observed:

科学研究应用

Medicinal Chemistry

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has been investigated for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets that can lead to the development of novel pharmaceuticals.

Case Studies:

- Antidepressant Activity : Research indicates that derivatives of benzoxepin compounds may exhibit antidepressant-like effects in animal models . The specific compound's ability to modulate neurotransmitter systems could provide insights into new treatments for mood disorders.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it valuable for synthesizing more complex molecules.

Applications in Synthesis:

- Synthesis of Heterocycles : The compound can be used to synthesize other heterocyclic compounds through cyclization reactions. This is particularly useful in creating scaffolds for drug discovery .

Material Science

Due to its heterocyclic nature and the presence of halogen atoms, this compound has potential applications in the development of advanced materials.

Research Insights:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronic devices .

Comparative Analysis of Research Findings

作用机制

The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .

相似化合物的比较

Similar Compounds

7-bromo-3,4-dihydro-2H-isoquinolin-1-one: Another brominated heterocyclic compound with potential biological activities.

7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with similar structural features and applications.

Uniqueness

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. This dual halogenation makes it a valuable compound for various research and industrial applications.

生物活性

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the class of dibenzo[b,f]oxepines, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity based on available research findings.

| Property | Value |

|---|---|

| Chemical Formula | C10H10BrFNO2 |

| Molecular Weight | 259.074 g/mol |

| CAS Number | 1094253-85-6 |

| Appearance | White to brown solid |

| Purity | ≥98% |

Biological Activity

Anticancer Properties

Research indicates that compounds within the dibenzo[b,f]oxepine class exhibit significant anticancer properties. For instance, derivatives have shown effectiveness as microtubule inhibitors, which can disrupt cancer cell division. A study highlighted that certain dibenzo[b,f]oxepines inhibited the proliferation of breast cancer cells (MDA-MB-231 line) by inducing apoptosis and disrupting microtubule dynamics .

Anti-inflammatory Effects

this compound has been associated with anti-inflammatory activities. In vitro studies demonstrated its ability to inhibit tumor necrosis factor-alpha (TNF-α) secretion in macrophages, suggesting potential use in treating inflammatory diseases . The compound's structure allows it to interact with various cellular pathways involved in inflammation.

Neuroprotective Effects

Preliminary investigations suggest that dibenzo[b,f]oxepines may offer neuroprotective benefits. They have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could position them as candidates for treating neurodegenerative diseases .

Case Studies

-

Breast Cancer Study

A recent study investigated the effect of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 13.7 μM, indicating potent cytotoxicity against these cells while sparing normal cells . -

Inflammation Model

In a model of acute inflammation using RAW264.7 macrophages, the compound significantly reduced TNF-α levels in a concentration-dependent manner. This effect was comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes involved in critical cellular processes:

- Microtubule Interaction : Similar to other dibenzo[b,f]oxepines, this compound likely binds to the colchicine site on tubulin, leading to microtubule destabilization and subsequent apoptosis in rapidly dividing cells .

- Cytokine Modulation : The anti-inflammatory properties are believed to stem from its ability to inhibit signaling pathways that lead to cytokine production.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research in oncology and inflammation-related disorders. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.

By understanding these mechanisms better, researchers can develop targeted therapies that utilize the unique properties of dibenzo[b,f]oxepines for clinical applications.

属性

IUPAC Name |

7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBDMMSPQWNADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。